Gandotinib

Descripción general

Descripción

Gandotinib, también conocido como LY-2784544, es un fármaco experimental desarrollado por Eli Lilly para el tratamiento del cáncer. Es un inhibidor de molécula pequeña de la Janus quinasa 2 (JAK2), con inhibición menor adicional del transductor de señal y activador de la transcripción 3 (STAT3). This compound ha mostrado promesa en ensayos clínicos para pacientes con neoplasias mieloproliferativas, policitemia vera, trombocitemia esencial y mielofibrosis .

Métodos De Preparación

La síntesis de Gandotinib implica múltiples pasos, comenzando con la preparación de la estructura central de imidazo[1,2-b]piridazina. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de imidazo[1,2-b]piridazina: Esto implica la ciclación de precursores apropiados bajo condiciones controladas.

Introducción del grupo morfolinometil: Este paso implica la reacción de la estructura central con morfolina en presencia de una base adecuada.

Unión del grupo 4-cloro-2-fluorobencilo: Este paso se logra mediante una reacción de sustitución nucleofílica.

Modificaciones finales: El compuesto se somete a modificaciones adicionales para introducir el grupo 5-metil-1H-pirazol-3-il

Los métodos de producción industrial para this compound probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

Gandotinib experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede experimentar reacciones de reducción, particularmente en los grupos funcionales nitro o carbonilo.

Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo aromático halogenado.

Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas, lo que lleva a la descomposición del grupo morfolinometil

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Myeloproliferative Neoplasms

Gandotinib has been primarily studied for its efficacy in treating Philadelphia chromosome-negative MPNs:

- Polycythemia Vera : In clinical trials, patients with polycythemia vera showed significant improvements in hematological parameters and symptom relief when treated with this compound.

- Essential Thrombocythemia : Patients with essential thrombocythemia also benefited from treatment, with notable reductions in platelet counts and symptom severity.

- Myelofibrosis : The efficacy in myelofibrosis was more variable; however, some patients experienced substantial clinical improvement.

Clinical Trials Overview

This compound has undergone various phases of clinical trials to evaluate its safety and efficacy:

- Phase 1 Trials : Initial studies focused on determining the maximum tolerated dose and safety profile. A study involving 38 patients indicated that the maximum tolerated dose was 120 mg daily. Common adverse effects included diarrhea (55.3%) and nausea (42.1%) .

- Phase 2 Trials : A multicenter study assessed the drug's efficacy in a larger cohort (138 patients) with JAK2 V617F mutations. The overall response rates were impressive: 95% for polycythemia vera, 90.5% for essential thrombocythemia, and 9.1% for myelofibrosis . Notably, 44% of patients reported a significant improvement in symptoms after one year of treatment.

Efficacy Data

The following table summarizes key findings from clinical trials involving this compound:

| Condition | Overall Response Rate (%) | Common Adverse Events |

|---|---|---|

| Polycythemia Vera | 95 | Anemia (11.6%), Diarrhea |

| Essential Thrombocythemia | 90.5 | Hyperuricemia (3.2%) |

| Myelofibrosis | 9.1 | Fatigue (2.9%), Nausea |

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

- Case Study 1 : A patient with refractory polycythemia vera showed a marked reduction in hematocrit levels and improvement in quality of life metrics after initiating treatment with this compound.

- Case Study 2 : In another instance involving essential thrombocythemia, the patient achieved normalization of platelet counts within three months of starting therapy.

Mecanismo De Acción

Gandotinib ejerce sus efectos inhibiendo la Janus quinasa 2 (JAK2), una enzima clave involucrada en la vía de señalización JAK-STAT. Esta vía es crucial para la regulación de varios procesos celulares, incluido el crecimiento celular, la diferenciación y la respuesta inmune. Al inhibir JAK2, this compound interrumpe la cascada de señalización, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. Además, this compound tiene efectos inhibidores menores en el transductor de señal y activador de la transcripción 3 (STAT3), contribuyendo aún más a sus propiedades anticancerígenas .

Comparación Con Compuestos Similares

Gandotinib es parte de una clase de compuestos conocidos como inhibidores de la Janus quinasa. Compuestos similares incluyen:

Ruxolitinib: Otro inhibidor de JAK2 utilizado para el tratamiento de la mielofibrosis y la policitemia vera. Ruxolitinib tiene una estructura química diferente y un perfil inhibitorio más amplio en comparación con this compound.

Fedratinib: Un inhibidor selectivo de JAK2 aprobado para el tratamiento de la mielofibrosis. Fedratinib ha mostrado eficacia en pacientes con mutaciones JAK2V617F, similar a this compound.

Baricitinib: Un inhibidor de JAK1 y JAK2 utilizado para el tratamiento de la artritis reumatoide. .

La singularidad de this compound radica en su inhibición específica de JAK2 con inhibición menor adicional de STAT3, lo que la convierte en una candidata prometedora para la terapia del cáncer dirigida .

Actividad Biológica

Gandotinib, also known as LY2784544, is a small molecule drug primarily developed as an inhibitor of the Janus kinase 2 (JAK2) pathway. This compound has garnered attention for its potential therapeutic applications in treating myeloproliferative neoplasms (MPNs) such as primary myelofibrosis, polycythemia vera, and essential thrombocythemia. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical studies, and comparative efficacy against other JAK inhibitors.

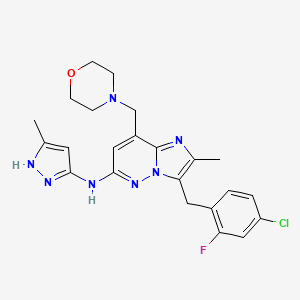

- Chemical Formula : C23H25ClFN7O

- Molecular Weight : 469.95 g/mol

- Structure : this compound features a complex structure designed to target the ATP-binding site of JAK2.

This compound functions as a potent ATP-competitive inhibitor of the JAK2 V617F mutation, which is prevalent in many hematological malignancies. Its mechanism involves:

- Inhibition of JAK2 Activity : this compound binds to the ATP-binding pocket of JAK2, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

- Selectivity : While targeting JAK2, this compound exhibits selectivity over other JAK family members, which may reduce off-target effects seen with less selective inhibitors.

Table 1: Comparison of JAK Inhibitors

| Inhibitor | Selectivity | Potency (IC50) | Approved Indications |

|---|---|---|---|

| Ruxolitinib | Moderate | 1.3 µM | Myelofibrosis, PV |

| Fedratinib | High | 0.5 µM | Myelofibrosis |

| Momelotinib | Moderate | 0.7 µM | Myelofibrosis |

| This compound | High | 0.3 µM | Clinical trials for MPNs |

Phase 1 Study Overview

A pivotal Phase 1 study evaluated the safety and efficacy of this compound in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia. The study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and assess pharmacodynamic responses.

- Participants : Adult patients diagnosed with MPNs.

- Dosage : Patients received escalating doses of this compound.

- Endpoints :

- Primary: Safety and tolerability.

- Secondary: Efficacy measures including reduction in spleen size and improvement in symptom scores.

Results

The results indicated that this compound was well-tolerated at doses up to a certain threshold, with notable reductions in spleen volume observed in several participants. Additionally, patients reported improvements in quality of life metrics associated with MPN symptoms.

Case Study Insights

One notable case involved a patient with refractory myelofibrosis who demonstrated a significant clinical response after initiating treatment with this compound. The patient experienced:

- A 50% reduction in spleen size after three months.

- Marked improvement in fatigue and overall well-being.

Structural Insights

Recent structural studies utilizing X-ray crystallography have elucidated the binding interactions between this compound and JAK2. The crystal structure reveals critical interactions that confer its selectivity and potency:

- Binding Affinity : High-resolution structures demonstrate that this compound occupies the front pocket of the ATP-binding site, which is crucial for its inhibitory activity against JAK2.

- Comparative Analysis : Structural comparisons with other JAK inhibitors highlight unique binding conformations that may influence selectivity profiles.

Table 2: Structural Characteristics of JAK2 Inhibitors

| Inhibitor | Binding Site Interaction | Selectivity Profile |

|---|---|---|

| Ruxolitinib | Front pocket | Moderate |

| Fedratinib | Front pocket | High |

| This compound | Front pocket | High |

Propiedades

IUPAC Name |

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSZANZGUXWJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153789 | |

| Record name | Gandotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229236-86-5 | |

| Record name | Gandotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gandotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gandotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gandotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANDOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.